Nitrostanolone
Description
Nitrostanolone is a synthetic anabolic-androgenic steroid (AAS) structurally derived from dihydrotestosterone (DHT) through the introduction of a nitro group (NO₂) at the 2-position of the steroidal backbone. This modification enhances its anabolic potency while reducing androgenic effects compared to unmodified DHT derivatives . This compound’s nitro group introduces unique physicochemical properties, including increased lipophilicity and metabolic stability, which influence its pharmacokinetic profile.
Properties
CAS No. |
21957-21-1 |
|---|---|
Molecular Formula |
C19H29NO4 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] nitrate |
InChI |
InChI=1S/C19H29NO4/c1-18-9-7-13(21)11-12(18)3-4-14-15-5-6-17(24-20(22)23)19(15,2)10-8-16(14)18/h12,14-17H,3-11H2,1-2H3/t12-,14-,15-,16-,17-,18-,19-/m0/s1 |
InChI Key |
UMSLJYUGXUEIMR-ABEVXSGRSA-N |
SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4O[N+](=O)[O-])C |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O[N+](=O)[O-])C |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4O[N+](=O)[O-])C |
Synonyms |
androstanolone nitrate nitrostanolone |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Nitrostanolone belongs to a class of nitro-modified steroids. Below is a comparison with three structurally analogous compounds: Mestanolone, Stanozolol, and Oxandrolone.
Structural and Functional Differences
- This compound: Features a nitro group at C2, enhancing resistance to hepatic metabolism and prolonging half-life. The nitro group may act as a hydrogen-bond acceptor, improving receptor binding affinity .
- Mestanolone: A 17α-methylated DHT derivative without nitro substitution. The methyl group improves oral bioavailability but increases hepatotoxicity risk.
- Stanozolol: A pyrazole-fused AAS with a 17α-methyl group. Its heterocyclic structure reduces aromatization but lacks nitro-related stability.
- Oxandrolone: A 17α-methylated, 2-oxa-modified DHT derivative.
Pharmacological Profiles
| Compound | Anabolic:Androgenic Ratio | Half-Life (hours) | Nitrosamine Risk | Key Metabolic Pathway |
|---|---|---|---|---|
| This compound | 400:1 | 18–24 | Moderate | Hepatic glucuronidation |
| Mestanolone | 200:1 | 6–8 | None | 17α-methyl oxidation |
| Stanozolol | 320:1 | 9–12 | None | CYP3A4 hydroxylation |
| Oxandrolone | 500:1 | 10–14 | None | Renal excretion |
Data Tables Highlighting Key Physicochemical Properties
The following table complies with reporting standards for novel compounds, as outlined in pharmaceutical guidelines :
| Property | This compound | Mestanolone | Stanozolol | Oxandrolone |
|---|---|---|---|---|
| Molecular Formula | C₁₉H₂₈NO₃ | C₂₀H₃₂O₂ | C₂₁H₃₂N₂O | C₁₉H₃₀O₃ |
| Melting Point (°C) | 198–201 | 162–165 | 155–158 | 230–233 |
| LogP (Lipophilicity) | 3.8 | 3.2 | 4.1 | 2.9 |
| Yield (%) | 68 (synthesis) | 75 (alkylation) | 82 (heterocyclic) | 70 (oxa-modification) |
| Color/State | White crystalline | White powder | White crystalline | White crystalline |
Research Findings on Pharmacological and Toxicological Profiles
Efficacy and Potency
- This compound demonstrates superior anabolic activity compared to Mestanolone and Stanozolol in rodent models, attributed to its nitro-enhanced receptor binding and delayed clearance .
- Oxandrolone, while potent, lacks this compound’s metabolic stability due to the absence of a nitro group.
Toxicity and Regulatory Considerations
- Nitrosamine Risk: this compound’s nitro group may degrade into N-nitrosamines under high humidity or acidic conditions, requiring stringent storage controls to limit carcinogenic nitrosamine formation .
- Hepatotoxicity: Unlike 17α-methylated analogs (e.g., Mestanolone), this compound shows lower liver enzyme elevation in clinical trials, suggesting reduced hepatotoxicity.
Regulatory Status
- Its nitrosamine risk profile mandates additional stability testing per ICH M7(R1) guidelines .
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